molecular formula C6H8N4O3 B3374841 2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid CAS No. 1042636-62-3

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid

Cat. No. B3374841
CAS RN: 1042636-62-3
M. Wt: 184.15 g/mol
InChI Key: JUKLRYHVSKOSMA-UHFFFAOYSA-N
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Description

“2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid” is a compound that contains a 1,2,4-triazole ring . This type of compound is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . A novel, metal-free process for the challenging synthesis of 2- (3-methyl-1 H -1,2,4-triazol-1-yl) acetic acid is reported, which features an efficient construction of the triazole ring under flow conditions .


Molecular Structure Analysis

The molecular structure of “2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid” and its derivatives has been established by NMR and MS analysis . Single-crystal X-ray diffraction analysis has also been used to reveal the complex structures of related compounds .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid” and its derivatives can be analyzed using various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

properties

IUPAC Name

2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c11-5(8-1-6(12)13)2-10-4-7-3-9-10/h3-4H,1-2H2,(H,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKLRYHVSKOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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